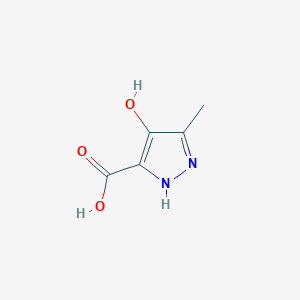

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNCINPCYGMSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Selective N-methylation of diethyl 1H-pyrazole-3,5-dicarboxylate using iodomethane in acetone with potassium carbonate. | Stirring, heating to complete reaction. |

| 2 | Hydrolysis and partial ester conversion : Treatment of diethyl 1-methyl-pyrazole-3,5-dicarboxylate with KOH in methanol at 0°C to room temperature overnight yields 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid. | Cooling to 0°C, then warming. |

| 3 | Conversion to acid chloride : Reaction with thionyl chloride (SOCl2) in solution at elevated temperature (~70-85°C) to form acyl chlorides. | Followed by solvent evaporation and toluene azeotrope removal. |

| 4 | Amidation : Reaction of acid chloride with ammonia in THF at 0-5°C to form methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate. | Stirring for 8 hours, filtration and drying. |

| 5 | Transformation to cyano derivative : Treatment with trifluoroacetic anhydride and triethylamine in dichloromethane at room temperature to obtain methyl 5-cyano-1-methyl-pyrazole-3-carboxylate. | Monitored by TLC. |

| 6 | Reduction to hydroxymethyl derivative : Reduction of the cyano group with lithium borohydride (LiBH4) in THF/methanol at 20-25°C yields 3-(hydroxymethyl)-1-methyl-pyrazole-5-carboxylic acid. | Addition in portions, stirring until complete. |

Adaptation to this compound:

- The hydroxy group at position 4 can be introduced by oxidation or hydrolysis of a suitable precursor.

- The methyl group at position 3 is introduced via selective alkylation or starting from methyl-substituted pyrazole dicarboxylates.

This method emphasizes stepwise functional group transformations with careful temperature control and purification steps to ensure regioselectivity and yield.

Method 2: Cyclization of Diketone Esters with N-Alkylhydrazinium Salts

A comprehensive method is described in US Patent US6297386B1, focusing on preparing 1-alkyl-pyrazole-5-carboxylic acid esters, which can be adapted for this compound synthesis.

Synthetic Outline:

| Step | Reaction Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of diketone ester enolates : Reaction of 2,4-diketo esters (e.g., ethyl 2,4-diketopentanecarboxylate) with alkoxides (e.g., sodium ethoxide) in solvents like ethanol to form enolates. | Temperature: 0-50°C; solvent: C1-C4 alcohols. |

| 2 | Formation of N-alkylhydrazinium salts : Alkylhydrazines reacted with organic acids (formic, acetic, etc.) in aqueous alcohol to form hydrazinium salts. | Acid choice affects regioselectivity and product purity. |

| 3 | Cyclization reaction : Mixing the diketone ester enolate solution with the N-alkylhydrazinium salt solution under stirring at 0-80°C for 2-5 hours to form the pyrazole ring. | Water content 10-60% by weight; solvent volume 100-2000 mL per mole. |

| 4 | Isolation and purification : Post-reaction workup includes extraction, washing, and distillation or chromatography to isolate the desired pyrazole-5-carboxylic ester. | Avoids isomer mixtures common in free alkylhydrazine methods. |

Advantages:

- This method provides excellent regioselectivity, favoring substitution at the nitrogen adjacent to the carboxyl group.

- The presence of water and acid salts reduces the need to handle pure, toxic alkylhydrazines.

- The diketone ester can be synthesized from simple ketones and oxalic esters, allowing structural variations.

Application to this compound:

- Starting diketone esters can be chosen to introduce the methyl group at position 3.

- Hydroxylation at position 4 may require subsequent oxidation or hydrolysis steps.

- The ester intermediate can be hydrolyzed to the free acid.

Comparative Analysis of Methods

| Aspect | Method 1 (Pyrazole Dicarboxylate Route) | Method 2 (Diketone Enolate + Hydrazinium Salt) |

|---|---|---|

| Starting materials | Diethyl pyrazole-3,5-dicarboxylate derivatives | 2,4-Diketo esters and N-alkylhydrazinium salts |

| Regioselectivity | High, controlled by stepwise functionalization | High, due to salt form and reaction conditions |

| Functional group transformations | Multiple steps including methylation, hydrolysis, amidation, reduction | One-pot cyclization with subsequent hydrolysis |

| Reaction conditions | Multi-step with temperature control, use of SOCl2, LiBH4 | Mild to moderate temperatures, aqueous/alcoholic media |

| Handling hazards | Use of thionyl chloride, lithium borohydride | Avoids handling pure alkylhydrazines, safer |

| Purification | Requires chromatography and crystallization | Extraction and distillation possible |

| Scalability | Moderate, due to multiple steps | High, suitable for industrial scale |

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Methylation | Iodomethane, K2CO3, acetone | Reflux | 4-6 h | 85-90 | Complete conversion monitored by TLC |

| Hydrolysis | KOH, methanol | 0°C to RT | Overnight | 80-85 | Partial ester hydrolysis |

| Acid chloride formation | SOCl2 (3.74 mol/L) | 70-85°C | 16 h | Quantitative | TLC monitoring |

| Amidation | NH3 in THF | 0-5°C | 8 h | 75-80 | Stirring and filtration |

| Cyano group formation | Trifluoroacetic anhydride, Et3N, DCM | RT | 1 h | 70-75 | TLC monitored |

| Reduction | LiBH4, THF/MeOH | 20-25°C | 2-4 h | 65-70 | Portionwise addition |

Research Findings and Notes

- The regioselectivity of alkylation and cyclization is critical to obtaining the desired 4-hydroxy-3-methyl substitution pattern without isomeric impurities.

- Use of N-alkylhydrazinium salts in aqueous alcoholic media significantly improves regioselectivity and safety compared to free alkylhydrazines.

- The hydroxy group at position 4 is often introduced via oxidation or selective hydrolysis after ring formation.

- Purification techniques such as silica gel chromatography, recrystallization, and TLC monitoring are essential for isolating pure compounds.

- The presence of water in the reaction medium (10-60%) is beneficial for regioselectivity and handling safety.

- The synthetic routes are adaptable for preparing various substituted pyrazole carboxylic acids by modifying starting materials and reaction conditions.

化学反应分析

Types of Reactions

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxo-3-methyl-1H-pyrazole-5-carboxylic acid, while reduction of the carboxylic acid group can yield 4-hydroxy-3-methyl-1H-pyrazole-5-methanol .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

HMPCA serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to undergo various chemical reactions, including:

- Oxidation : Produces substituted pyrazole derivatives.

- Reduction : Yields different substituted pyrazoles.

- Substitution Reactions : Facilitates the introduction of various functional groups onto the pyrazole ring.

Table 1: Chemical Reactions Involving HMPCA

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Substituted pyrazoles |

| Reduction | Sodium borohydride, lithium aluminum hydride | Different substituted pyrazoles |

| Substitution | Halogens, alkylating agents | Various functionalized pyrazoles |

Biological Applications

Enzyme Inhibition Studies

HMPCA is utilized in biological research as a probe for studying enzyme inhibitors. Its ability to interact with specific molecular targets makes it valuable in elucidating biochemical pathways.

Potential Therapeutic Uses

The compound has shown promise in therapeutic applications, particularly as an anti-inflammatory and antimicrobial agent. Its mechanism of action involves binding to enzyme active sites, modulating their activity.

Case Study: Anti-inflammatory Activity

A study demonstrated that HMPCA exhibited significant anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines in cultured cells. This suggests its potential application in treating inflammatory diseases.

Agricultural Applications

Development of Agrochemicals

HMPCA is also explored for its role in developing agrochemicals. It can be modified to create pesticides and herbicides with specific properties, enhancing crop protection against pests and diseases.

Table 2: Agrochemical Applications of HMPCA

| Application Type | Description |

|---|---|

| Pesticides | Used as an intermediate in the synthesis of insecticides and acaricides. |

| Herbicides | Potentially developed into compounds that inhibit weed growth. |

Coordination Chemistry

Metal Complexes Formation

The coordination properties of HMPCA allow it to form complexes with various metal ions. These complexes can exhibit unique properties useful in catalysis and material science.

Summary and Future Directions

The versatility of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid positions it as a valuable compound across multiple disciplines. Future research may focus on:

- Exploring novel synthetic routes for enhanced yields.

- Investigating additional biological activities and mechanisms.

- Developing new agrochemical formulations that utilize HMPCA derivatives.

作用机制

The mechanism of action of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .

相似化合物的比较

Comparison with Structurally Similar Pyrazole Carboxylic Acids

A detailed comparison of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid with analogous compounds is provided below, focusing on structural features, physicochemical properties, and pharmacological activities.

Structural and Physicochemical Properties

Key Observations :

- Solubility : The hydroxyl group in the target compound may enhance aqueous solubility compared to chloro or methoxy derivatives (e.g., 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid and 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid) .

- Thermal Stability: Higher melting points are observed in compounds with aromatic substituents (e.g., 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid at 156–157°C) compared to aliphatic derivatives .

Pharmacological Activities

- Analgesic/Anti-inflammatory Activity: Ethyl esters of pyrazole carboxylic acids, such as 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid derivatives, exhibit notable analgesic and anti-inflammatory properties in preclinical models. However, the hydroxylated derivative (target compound) lacks direct activity data, suggesting a need for further evaluation .

- Anticancer Potential: Thiazolyl-pyrazoline derivatives (e.g., 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid) demonstrate cytotoxic effects via kinase inhibition, highlighting the role of carboxylic acid groups in target binding .

生物活性

4-Hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid (often referred to as HMPCA) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds and its implications in various biochemical pathways.

The biological activity of HMPCA can be inferred from studies on structurally similar compounds. For instance, derivatives like 3-methylpyrazole-5-carboxylic acid have been documented as potent inhibitors of d-amino acid oxidase (DAO), an enzyme involved in the metabolism of d-amino acids. This inhibition can lead to an accumulation of d-amino acids within cells, potentially affecting neurotransmission and other metabolic processes.

Biological Properties

HMPCA exhibits a variety of biological activities, including:

- Anticancer Activity : Recent studies indicate that pyrazole derivatives, including HMPCA, exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to HMPCA have shown inhibitory concentrations (IC50) in the micromolar range against lung cancer cell lines such as A549 and H460 .

- Antimicrobial Effects : Pyrazole derivatives are known for their antimicrobial properties. HMPCA and its analogs have been tested against multiple bacterial strains, demonstrating promising results that suggest potential therapeutic applications .

- Anti-inflammatory Activity : Pyrazole compounds have also been linked to anti-inflammatory effects, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of HMPCA and related compounds:

- Cytotoxicity Studies : A recent study evaluated the anticancer potential of various pyrazole derivatives. Compounds derived from HMPCA exhibited IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines, indicating significant cytotoxicity .

- Enzyme Inhibition : Research has shown that similar pyrazole compounds inhibit DAO effectively, which could lead to novel treatments for conditions influenced by d-amino acid levels, such as schizophrenia and other neurological disorders.

- Synthesis and Pharmacological Evaluation : A systematic review detailed the synthesis of pyrazole derivatives and their pharmacological activities, emphasizing their versatility as therapeutic agents across multiple disease models .

Data Table: Biological Activity Summary

常见问题

Q. What are the common synthetic routes for 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester can react with acid anhydrides or chlorides to form derivatives, followed by hydrolysis to yield the target compound . Key factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography. Yield optimization often requires stoichiometric adjustments of reagents like phenyl dithiocarbamates .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹, pyrazole ring vibrations at 1500–1600 cm⁻¹) .

- NMR : ¹H-NMR confirms substitution patterns (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons in pyrazole ring at δ 7.0–8.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, particularly for resolving tautomeric forms (e.g., keto-enol equilibria) .

Advanced Research Questions

Q. How can contradictory biological activity data for derivatives of this compound be systematically analyzed?

Contradictions often arise from assay variability or structural impurities. For example:

- Analgesic activity in rodent models (e.g., tail-flick test) may differ due to metabolic stability or bioavailability .

- Anti-inflammatory results (e.g., carrageenan-induced edema) should be cross-validated with COX-1/2 inhibition assays to isolate mechanism-specific effects .

- Verify compound purity (>95% by HPLC) and tautomeric stability (via pH-dependent NMR) before biological testing .

Q. What strategies are effective for improving the pharmacokinetic properties of this compound derivatives?

- Structural modifications : Introduce methylsulfanyl or nitro groups to enhance lipophilicity (logP optimization) .

- Prodrug design : Ethyl ester derivatives (e.g., ethyl 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylate) improve oral bioavailability by masking the carboxylic acid moiety .

- Salt formation : Sodium or potassium salts increase aqueous solubility for intravenous administration .

Q. How does the choice of crystallographic software (e.g., SHELXL) impact the resolution of tautomeric ambiguities in this compound?

SHELXL excels in refining high-resolution data (<1.0 Å) to resolve tautomeric states. For example:

- The keto form (carboxylic acid) vs. enol form (hydroxy-pyrazole) can be distinguished via bond-length analysis (C=O ~1.21 Å vs. C–O ~1.34 Å) .

- Twinned crystals require the TWIN/BASF commands in SHELXL to correct for overlapping diffraction patterns .

Q. What are the limitations of current synthetic methods for generating structurally diverse analogs?

- Regioselectivity : Competing reaction pathways (e.g., N1 vs. N2 alkylation) complicate the synthesis of 5-substituted derivatives. Microwave-assisted synthesis can improve selectivity .

- Functional group compatibility : Acid-sensitive groups (e.g., nitro) may degrade during hydrolysis steps, necessitating protective strategies like tert-butyl esters .

Methodological Considerations

Q. How can researchers validate the anti-inflammatory activity of derivatives without confounding ulcerogenic effects?

- Use COX-2 selective inhibitors (e.g., celecoxib) as positive controls to differentiate ulcerogenic vs. therapeutic activity .

- Assess gastric mucosa damage via histopathology in rodent models and correlate with plasma concentrations .

Q. What computational tools are recommended for predicting the binding affinity of derivatives to target enzymes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。